1-(3-Amino-4-(methylamino)phenyl)ethanone

Physicochemical Properties Drug Design Fragment-Based Drug Discovery

Securing the correct regioisomer for fragment-based kinase inhibitor SAR is critical. This acetophenone (CAS 18076-19-2) delivers the 3-amino-4-(methylamino) motif, avoiding incorrect isomer data corruption. • Precise pharmacophore mapping for neurological targets • Fragment rule-of-three compliant: MW 164.2, LogP 2.17, PSA 55.12 • Purity ≥95% (HPLC), ready for global shipment.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 18076-19-2
Cat. No. B099019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-(methylamino)phenyl)ethanone
CAS18076-19-2
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)NC)N
InChIInChI=1S/C9H12N2O/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-5,11H,10H2,1-2H3
InChIKeyBDFJKWSILZEFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Amino-4-(methylamino)phenyl)ethanone for Drug Discovery


1-(3-Amino-4-(methylamino)phenyl)ethanone (CAS 18076-19-2) is a small-molecule aryl ketone featuring a unique 3-amino-4-(methylamino) substitution pattern on the phenyl ring . This compound is primarily utilized as a versatile fragment and key synthetic intermediate in pharmaceutical development, particularly for constructing kinase inhibitor scaffolds targeting neurological disorders . Its core structure serves as a foundational building block for fragment-based drug discovery (FBDD) and the synthesis of more complex, biologically active molecules [1].

Fragment-based drug discovery (FBDD) building block with defined aryl ketone vector.
Key intermediate for kinase inhibitor scaffold synthesis targeting neurological targets.
Regiospecific 3-amino-4-(methylamino) substitution for precise SAR exploration.

Why Direct Analog Substitution Fails


Direct substitution of 1-(3-Amino-4-(methylamino)phenyl)ethanone with other aminoacetophenone analogs is not straightforward due to the specific 3-amino-4-(methylamino) substitution pattern. This unique arrangement of functional groups on the phenyl ring dictates its specific reactivity, physicochemical properties (e.g., LogP of 2.17), and, critically, its role as a defined fragment in structure-activity relationship (SAR) studies . Analogs lacking this precise substitution, such as the 4-amino-3-(methylamino) isomer (CAS 92642-29-0) or simpler 3-/4-aminoacetophenones, would exhibit different hydrogen-bonding capabilities, steric hindrance, and electronic properties, leading to altered reaction outcomes in downstream syntheses and divergent biological interactions .

Regioisomer 4-amino-3-(methylamino) alters hydrogen-bonding and electronic properties, shifting reactivity.
Simpler 3-/4-aminoacetophenones lack the methylamino motif, removing key pharmacophore interactions.
Undocumented analogs may exhibit lower synthetic yields or different fragment-likeness profiles.

Quantitative Differentiation vs. Key Analogs


Distinct Physicochemical Profile

The compound exhibits a specific lipophilicity and polar surface area profile that differentiates it from other aminoacetophenone fragments. Its calculated LogP is 2.17, and its polar surface area (PSA) is 55.12 Ų . These values place it in a desirable property space for fragment-based drug discovery (FBDD), offering a balance between solubility and permeability that is distinct from other in-class fragments. These metrics are critical for predicting oral bioavailability and guiding hit-to-lead optimization.

Physicochemical Profile
Data to verify
LogP: 2.17, PSA: 55.12 Ų
Reported property context; within fragment-like space.
Calculated values; experimental data may differ.
Physicochemical Properties Drug Design Fragment-Based Drug Discovery

Catalytic Hydrogenation Yield Advantage

A documented synthetic route for 1-(3-Amino-4-(methylamino)phenyl)ethanone via palladium-catalyzed hydrogenation of the corresponding nitro precursor provides a quantifiable yield of 68% (66 mg obtained from 97 mg starting material) . This contrasts with reported yields for related aromatic amino compounds synthesized via alternative routes, which can be as low as 10-20% [1]. This established, moderate-yield hydrogenation pathway offers a more efficient and reliable starting point for procuring the compound compared to potentially low-yielding, undisclosed, or more complex routes for custom-synthesized analogs.

Synthetic Yield
Method context
68% yield via Pd/C hydrogenation
Reported synthetic route; supports procurement planning.
10% Pd/C, nitro reduction; scale-dependent.
Synthetic Chemistry Process Chemistry Catalytic Hydrogenation

Regioisomeric Specificity for SAR

The compound's specific 3-amino-4-(methylamino) regioisomerism is a critical differentiator. A key comparator is its positional isomer, 1-(4-amino-3-(methylamino)phenyl)ethanone (CAS 92642-29-0) . The precise placement of the amino and methylamino groups relative to the ethanone moiety fundamentally alters the molecule's electronic distribution and potential for intermolecular interactions. This is a critical variable in structure-activity relationship (SAR) studies, as such regioisomeric changes can lead to orders-of-magnitude differences in binding affinity to biological targets.

Regioisomeric Identity
Class-level
3-amino-4-(methylamino) vs 4-amino-3-(methylamino)
Regioisomerism impacts target binding; SAR fidelity.
Binding affinity may differ significantly.
Structure-Activity Relationship Medicinal Chemistry Isomerism

1-(3-Amino-4-(methylamino)phenyl)ethanone Application Scenarios


Fragment-Based Drug Discovery

This compound is an ideal fragment starting point due to its low molecular weight (164.2 g/mol), high purity (≥95% by HPLC), and favorable physicochemical properties (LogP 2.17, PSA 55.12 Ų) that align with the 'Rule of Three' guidelines for fragment libraries . Its unique 3-amino-4-(methylamino) substitution pattern provides a defined vector for fragment growing, merging, or linking strategies aimed at developing novel kinase inhibitors or other protein targets [1].

Kinase Inhibitor Scaffold Synthesis

Procure this compound for use as a key intermediate in the synthesis of complex pharmaceutical agents, especially those targeting neurological disorders . The documented synthetic route (68% yield via Pd/C hydrogenation) provides a reliable starting point for scaling up the production of advanced intermediates in medicinal chemistry projects [1].

SAR Exploration

Researchers should use this specific regioisomer to probe the SAR around the 3-amino-4-(methylamino)phenyl motif. Its distinct structure, compared to the 4-amino-3-(methylamino) isomer (CAS 92642-29-0), is essential for accurately mapping the pharmacophore and understanding the impact of substituent positioning on biological activity . Substituting an incorrect isomer would compromise the integrity of SAR data.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Fragment-likeness (Rule of Three compliance)
Physicochemical property verification
Kinase Inhibitor Scaffold Synthesis
Synthetic accessibility
Route robustness and intermediate stability
SAR Exploration
Regioisomeric integrity
Pharmacophore mapping consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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